molecular formula C3H3N B1627846 Acrylonitrile-2-13C CAS No. 89511-33-1

Acrylonitrile-2-13C

Cat. No. B1627846
CAS RN: 89511-33-1
M. Wt: 54.06 g/mol
InChI Key: NLHHRLWOUZZQLW-VQEHIDDOSA-N
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Description

Acrylonitrile-2-13C is the labelled analogue of Acrylonitrile . It has a molecular formula of C2 [13C]H3N and a molecular weight of 54.06 . It is a stable isotope labelled compound .

It is stored at 2-8°C . In one study, polymers with acrylonitrile units in their side chains were produced via a Knoevenagel condensation between a π-conjugated polymer containing aldehyde groups and a cyano group-containing molecule .


Molecular Structure Analysis

The linear formula of Acrylonitrile-2-13C is H2C=13CHCN . The InChI key is NLHHRLWOUZZQLW-VQEHIDDOSA-N .


Chemical Reactions Analysis

During thermal stabilization, three main chemical reactions take place, including cyclization, dehydrogenation, and oxidation . The cyclization reaction includes the transformation of the linear molecular chain of PAN copolymers into a ladder structure .


Physical And Chemical Properties Analysis

Acrylonitrile-2-13C has a boiling point of 77°C (lit.) and a melting point of -83°C (lit.) . Its density is 0.830 g/cm3 at 25°C .

Mechanism of Action

The mechanism of action of acrylonitrile appears to involve oxidative stress and oxidative DNA damage . It may cause cancer .

Safety and Hazards

Acrylonitrile-2-13C is a toxic, colorless to pale-yellow liquid, harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile .

Future Directions

Acrylonitrile-2-13C is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

properties

IUPAC Name

(213C)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=[13CH]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584345
Record name (2-~13~C)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylonitrile-2-13C

CAS RN

89511-33-1
Record name (2-~13~C)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89511-33-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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